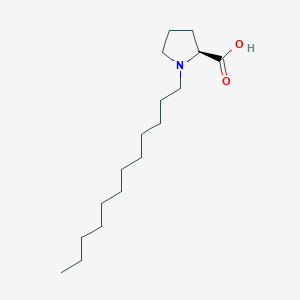
L-Proline, 1-dodecyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Proline, 1-dodecyl- is a derivative of the amino acid L-Proline, where the proline molecule is modified with a dodecyl (12-carbon) chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
L-Proline, 1-dodecyl- can be synthesized through various methods. One common approach involves the reaction of L-Proline with a dodecyl halide (such as dodecyl bromide) in the presence of a base like sodium hydroxide. The reaction typically occurs in an organic solvent such as tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production methods for L-Proline, 1-dodecyl- often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
L-Proline, 1-dodecyl- undergoes various chemical reactions, including:
Oxidation: The dodecyl chain can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can convert the dodecyl chain into different functional groups.
Substitution: The compound can participate in substitution reactions where the dodecyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the dodecyl chain can yield dodecanoic acid, while reduction can produce dodecyl alcohol .
Aplicaciones Científicas De Investigación
L-Proline, 1-dodecyl- has a wide range of scientific research applications:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical processes.
Biology: The compound is studied for its potential role in cell membrane interactions and protein folding.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its amphiphilic nature.
Mecanismo De Acción
The mechanism of action of L-Proline, 1-dodecyl- involves its interaction with biological membranes and proteins. The dodecyl chain allows the compound to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, the proline moiety can interact with proteins, influencing their folding and stability .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to L-Proline, 1-dodecyl- include:
L-Proline, N-(1-naphthoyl)-, dodecyl ester: Another derivative with a naphthoyl group instead of a simple dodecyl chain.
L-Proline, 1-octyl-: A shorter chain analog with an eight-carbon chain instead of twelve.
Uniqueness
L-Proline, 1-dodecyl- is unique due to its specific combination of a proline moiety and a long dodecyl chain. This structure imparts distinct amphiphilic properties, making it particularly useful in applications requiring both hydrophilic and hydrophobic interactions .
Propiedades
Número CAS |
90013-29-9 |
|---|---|
Fórmula molecular |
C17H33NO2 |
Peso molecular |
283.4 g/mol |
Nombre IUPAC |
(2S)-1-dodecylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C17H33NO2/c1-2-3-4-5-6-7-8-9-10-11-14-18-15-12-13-16(18)17(19)20/h16H,2-15H2,1H3,(H,19,20)/t16-/m0/s1 |
Clave InChI |
HQDYAJYJSMEVMM-INIZCTEOSA-N |
SMILES isomérico |
CCCCCCCCCCCCN1CCC[C@H]1C(=O)O |
SMILES canónico |
CCCCCCCCCCCCN1CCCC1C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-Diethyl-2-methoxy-5-[(triethylsilyl)oxy]benzamide](/img/structure/B14371342.png)


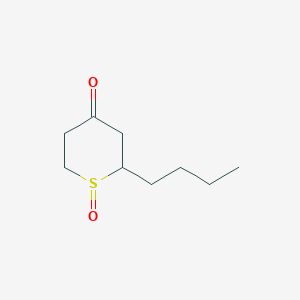
![3-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]propan-1-ol](/img/structure/B14371363.png)
![1,1'-{2-[2-(Methylsulfanyl)phenyl]ethene-1,1-diyl}dibenzene](/img/structure/B14371371.png)


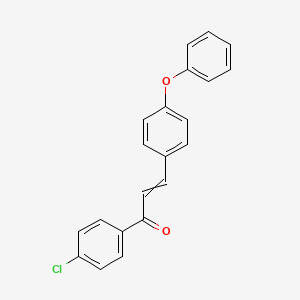
![N-[2,3,4,5-Tetrafluoro-6-(pentafluorophenoxy)phenyl]acetamide](/img/structure/B14371396.png)
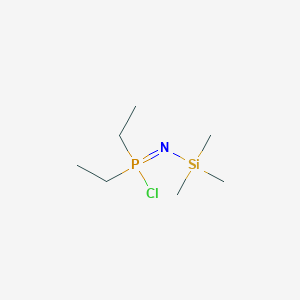
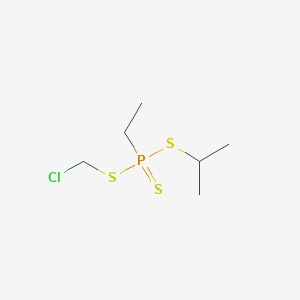
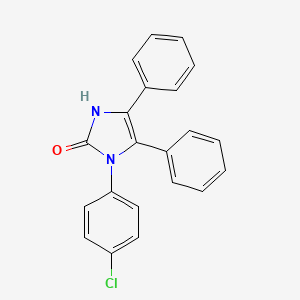
![2-(2-{2-[2-(2,3,4-Tributylphenoxy)ethoxy]ethoxy}ethoxy)ethan-1-ol](/img/structure/B14371425.png)
